
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide is an organolithium compound with the molecular formula C11H11LiS . This compound is characterized by the presence of a lithium atom bonded to a buta-1,2-dien-1-ide structure, which is further substituted with a phenylsulfanyl group and a methyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide typically involves the reaction of 3-methyl-1-(phenylsulfanyl)buta-1,2-diene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactions using automated systems to handle the highly reactive reagents safely. The use of continuous flow reactors could also be considered to improve efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, which help stabilize the organolithium reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce substituted alkenes or dienes.
Aplicaciones Científicas De Investigación
Lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide has several applications in scientific research, particularly in the fields of organic synthesis and materials science. Some of its applications include:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymerization Reactions: It can be used in polymerization reactions to create novel polymers with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly electropositive, making the carbon atoms in the buta-1,2-dien-1-ide structure highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations. The phenylsulfanyl group can also participate in stabilizing reaction intermediates through resonance effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to lithium 3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-ide include:
- Lithium 3-methyl-1-(phenylsulfanyl)prop-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)but-1-en-1-ide
- Lithium 3-methyl-1-(phenylsulfanyl)pent-1-en-1-ide
Uniqueness
This compound is unique due to its buta-1,2-dien-1-ide structure, which provides distinct reactivity compared to other organolithium compounds. The presence of the phenylsulfanyl group also imparts unique electronic properties, influencing the compound’s reactivity and stability.
Propiedades
Número CAS |
67945-65-7 |
|---|---|
Fórmula molecular |
C11H11LiS |
Peso molecular |
182.2 g/mol |
InChI |
InChI=1S/C11H11S.Li/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h3-7H,1-2H3;/q-1;+1 |
Clave InChI |
BCMJFGUHKPDOPN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=C=[C-]SC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
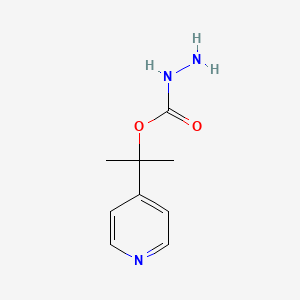
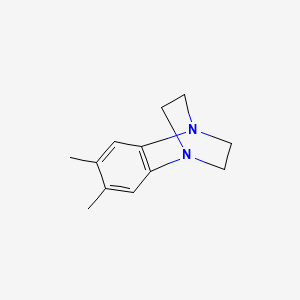

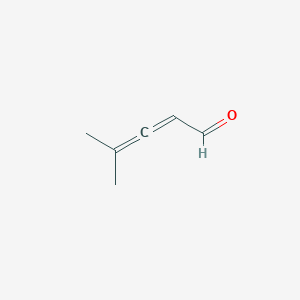
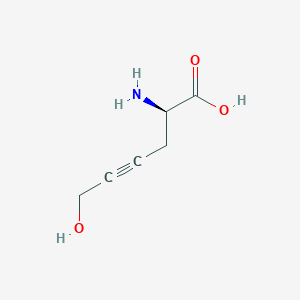

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)

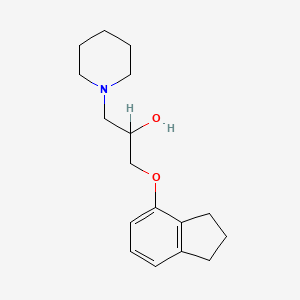
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
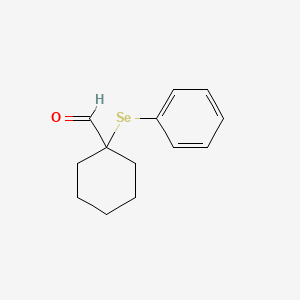
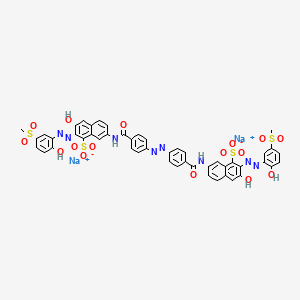
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
